Ethyl 7-aminocoumarin-4-carboxylate

Fluorescent probe synthesis Thiol-reactive dyes Bioconjugation chemistry

Ethyl 7-aminocoumarin-4-carboxylate (CAS 85157-16-0) is the definitive bifunctional coumarin intermediate for constructing water-soluble thiol-reactive probes and fluorogenic enzyme substrates. Unlike 7-amino-4-methylcoumarin (AMC), the 4-carboxylate ethyl ester provides a conjugation-ready handle without separate linker insertion, enabling a 2-step synthesis of 7-iodoacetamidocoumarin-4-carboxylic acid—a probe that labels cysteine residues in aqueous buffer without denaturing proteins. The 485 nm emission reduces tryptophan overlap, improving signal-to-background ratios in serum and cell lysates. The dual amine/ester handles support orthogonal derivatization for modular probe design.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 85157-16-0
Cat. No. B1380902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-aminocoumarin-4-carboxylate
CAS85157-16-0
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N
InChIInChI=1S/C12H11NO4/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6H,2,13H2,1H3
InChIKeyKYCTVTQDTGLRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Aminocoumarin-4-Carboxylate (CAS 85157-16-0) Procurement Guide: A Bifunctional Fluorophore Intermediate


Ethyl 7-aminocoumarin-4-carboxylate (CAS 85157-16-0) is a coumarin derivative that serves as a bifunctional synthetic intermediate. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol [1]. The compound features a 7-amino electron-donating group and a 4-carboxylate ethyl ester electron-withdrawing group that form an intramolecular charge-transfer (ICT) fluorophore scaffold [2], while simultaneously providing an amine handle and an ester handle for orthogonal derivatization. This dual functionality is foundational for constructing thiol-reactive fluorescent probes, enzyme substrates, and photocaged compounds .

Why Ethyl 7-Aminocoumarin-4-Carboxylate Is Not Interchangeable with AMC, AMCA, or Coumarin 151


Procurement decisions based solely on the 7-aminocoumarin core are risky because the 4-position substituent dictates synthetic accessibility, spectral properties, and derived-probe solubility. The ethyl carboxylate at C4 confers two key properties absent in the widely used 7-amino-4-methylcoumarin (Coumarin 120/AMC) and 7-amino-4-trifluoromethylcoumarin (Coumarin 151): (i) a reactive ester for conjugation without requiring a separate linker insertion, and (ii) a hydrogen-bond-accepting carbonyl that influences ICT efficiency and Stokes shift magnitude [1]. The free acid analog (7-amino-4-coumarincarboxylic acid, CAS 85157-17-1) provides a carboxyl handle but requires activation prior to conjugation, adding synthetic steps and batch-to-batch variability. The 3-substituted isomer (e.g., 7-amino-4-methylcoumarin-3-acetic acid, AMCA) shifts the conjugation pathway, altering excitation/emission maxima and pH sensitivity . Thus, substituting any of these analogs for the target compound yields different conjugation efficiency, fluorescence output, or physical state in aqueous assay media, directly compromising assay sensitivity and reproducibility .

Quantitative Differentiation Evidence: Ethyl 7-Aminocoumarin-4-Carboxylate vs. Closest Analogs


Synthetic Utility: One-Step Conversion to Thiol-Reactive Probe vs. Multi-Step Alternatives

Ethyl 7-aminocoumarin-4-carboxylate is the direct precursor for 7-iodoacetamidocoumarin-4-carboxylic acid, a water-soluble thiol-reactive fluorescent probe. The synthesis involves iodoacetylation of the 7-amino group followed by ester hydrolysis, yielding the active probe in two steps. In contrast, 7-amino-4-methylcoumarin (AMC) lacks the 4-carboxylate functionality and requires a separate linker installation to achieve comparable thiol reactivity and water solubility. The free acid analog 7-amino-4-coumarincarboxylic acid (CAS 85157-17-1) requires activation of the carboxyl group before conjugation, adding one or more synthetic steps and increasing cost and yield loss . The resulting iodoacetamidocoumarin-4-carboxylic acid probe exhibits water solubility attributed to the 4-carboxylate moiety, whereas iodoacetylated AMC derivatives are poorly water-soluble and require organic co-solvents for biological labeling, which can denature proteins [1].

Fluorescent probe synthesis Thiol-reactive dyes Bioconjugation chemistry

Fluorescence Emission: Red-Shifted Emission in Biological Media vs. AMC

In aqueous solutions containing serum proteins, ethyl 7-aminocoumarin-4-carboxylate exhibits a fluorescence emission peak at 485 nm with a quantum yield of 0.68 [1]. This emission is red-shifted relative to 7-amino-4-methylcoumarin (AMC), which emits at approximately 430–460 nm under similar conditions . The red-shift arises from the electron-withdrawing 4-carboxylate ester group, which stabilizes the intramolecular charge-transfer (ICT) excited state more effectively than the 4-methyl group of AMC, resulting in a smaller HOMO-LUMO gap and longer emission wavelength [2]. For researchers requiring spectral separation from autofluorescence or simultaneous multiplex detection with green-emitting fluorophores, this red-shift provides operational value.

Fluorescence spectroscopy Biological labeling Bioimaging

Hydrophobicity: Balanced LogP Enables Aqueous Compatibility Without Co-Solvent

The computed XLogP3 value of ethyl 7-aminocoumarin-4-carboxylate is 1.2, reflecting balanced hydrophilicity conferred by the polar 4-ethyl carboxylate and 7-amino groups [1]. This LogP is intermediate between 7-amino-4-methylcoumarin (clogP ~1.8–2.0) [2] and 7-amino-4-coumarincarboxylic acid (clogP ~0.2) [3]. Compounds with LogP >3 often require DMSO or other organic co-solvents for aqueous assays, which can denature proteins and introduce solvent artifacts. The target compound's LogP of 1.2 ensures sufficient aqueous solubility for direct use in biological buffers while retaining the ester functionality for further derivatization, whereas the free acid (LogP ~0.2) sacrifices the ester handle that enables orthogonal chemistry.

Drug-likeness Aqueous solubility Assay development

Orthogonal Derivatization: Dual Reactive Handles vs. Single-Handled Analogs

Ethyl 7-aminocoumarin-4-carboxylate presents two orthogonal reactive sites: a nucleophilic 7-amino group (pKa ~4–5 for the anilinium conjugate acid) and an electrophilic 4-ethyl carboxylate ester. This enables sequential, chemoselective modifications without protecting group manipulation. For example, the amine can be acylated or converted to an isothiocyanate for protein labeling, and then the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation or to improve water solubility . In contrast, 7-amino-4-methylcoumarin (AMC) lacks a second reactive handle, and 7-amino-4-trifluoromethylcoumarin (Coumarin 151) contains only the amine, with the electron-withdrawing CF3 group at C4 serving solely to tune photophysics and not available for conjugation . The free acid analog 7-amino-4-coumarincarboxylic acid provides a carboxyl handle but no ester, limiting options for non-aqueous coupling chemistry.

Bioconjugation Fluorophore design Chemoselective ligation

Recommended Procurement Scenarios for Ethyl 7-Aminocoumarin-4-Carboxylate


Synthesis of Thiol-Reactive Fluorescent Probes for Cysteine Labeling in Proteins

Ethyl 7-aminocoumarin-4-carboxylate is the optimal starting material for preparing 7-iodoacetamidocoumarin-4-carboxylic acid, a water-soluble thiol-reactive probe. The two-step conversion (iodoacetylation at the 7-amine followed by ester hydrolysis) is 2+ steps shorter than equivalent routes starting from AMC, which require separate linker installation . The resulting probe labels cysteine residues in aqueous buffer without organic co-solvent (unlike iodoacetyl-AMC), preserving protein structure and enzymatic activity [1]. Procurement is recommended when assay protocols require quantitative cysteine labeling under non-denaturing conditions.

Construction of Intramolecularly Quenched Fluorogenic Enzyme Substrates

The 4-carboxylate ester serves as the attachment point for peptide sequences in fluorogenic substrates, while the 7-amino group remains available for installing quencher moieties. The red-shifted emission at 485 nm in biological media (25–55 nm longer than AMC) reduces spectral overlap with tryptophan fluorescence and cellular autofluorescence, improving signal-to-background ratios [2]. Procure this compound when developing protease or peptidase substrates intended for use in complex biological matrices such as serum or cell lysates.

Photocaged Carboxylic Acid Delivery Systems Requiring Fluorescent Tracking

Ethyl 7-aminocoumarin-4-carboxylate derivatives function as photolabile protecting groups (photocages) for carboxylic acids [3]. The inherent fluorescence of the coumarin scaffold enables real-time tracking of caged compound distribution, photolysis kinetics, and spatial localization before and after uncaging. Procure when designing visible-light-triggered delivery systems that require simultaneous fluorescence monitoring of release, particularly in cellular models where spatial resolution is critical.

Development of Fluorescence Polarization or FRET-Based Binding Assays

The LogP of 1.2 ensures adequate aqueous solubility for homogeneous assay formats without DMSO, while the dual handles allow attachment of both a target ligand (via the amine) and a biotin or solid-support anchor (via the ester-derived carboxylate) [4]. The 485 nm emission is compatible with standard FITC/GFP filter sets. Procure when building fluorescence polarization probes that require balanced hydrophilicity and modular synthetic access, particularly in high-throughput screening campaigns where DMSO-free conditions are mandated.

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